molecular formula C17H14F2N2O3 B4942538 N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide

Número de catálogo: B4942538
Peso molecular: 332.30 g/mol
Clave InChI: DYTCPBLMNQNRNH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a synthetic small molecule featuring a quinoline core substituted with two fluorine atoms at positions 6 and 8, a methyl group at position 2, and a 5-(methoxymethyl)furan-2-carboxamide moiety at position 4. The compound’s design leverages fluorine atoms to enhance metabolic stability and lipophilicity, while the methoxymethyl group on the furan ring may improve aqueous solubility.

Propiedades

IUPAC Name

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3/c1-9-5-14(12-6-10(18)7-13(19)16(12)20-9)21-17(22)15-4-3-11(24-15)8-23-2/h3-7H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTCPBLMNQNRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C17H14F2N2O3
  • CAS Number : 1018058-43-9

Research indicates that compounds similar to N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide often exhibit activity through the inhibition of specific enzymes or pathways involved in disease processes. The quinoline structure is known for its ability to interact with various biological targets, including kinases and receptors.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinoline derivatives. For instance:

  • In vitro studies show that quinoline-based compounds can induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation. One study reported that a related compound significantly reduced glioma cell viability through multiple mechanisms, including necroptosis and autophagy induction .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways:

  • Example Study : A related compound exhibited potent anti-inflammatory activity in murine models, reducing levels of IL-1 and PGE2 production . This suggests that N-(6,8-difluoro-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide may also exert similar effects.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways:

Enzyme Inhibition Type IC50 Value
Cyclooxygenase (COX)Competitive>10 μM
LipoxygenaseNon-competitive<10 μM

These findings indicate that the compound could be explored for its potential in treating conditions like arthritis or other inflammatory diseases.

Case Studies

  • Study on Glioma Cells : A study demonstrated that a related quinoline derivative inhibited glioma cell growth significantly, with IC50 values indicating high potency against tumor cells while sparing normal astrocytes .
  • Anti-inflammatory Activity : Another investigation into a similar compound revealed its effectiveness in reducing inflammation markers in animal models, suggesting a therapeutic role in chronic inflammatory diseases .

Comparación Con Compuestos Similares

Structural Features and Hypothesized Properties

Compound Name Quinoline Substituents Linker/Connecting Group Terminal Group Key Structural Differences vs. Target Compound
Target Compound 6,8-difluoro-2-methyl None 5-(methoxymethyl)furan-2-carboxamide Reference compound
Patent Compound 1: N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)benzamide 3-cyano-6-(piperidinylidene acetamido)-7-(tetrahydrofuran-3-yl-oxy) Pyrimidin-4-yl-amino Benzamide Bulkier substituents (piperidinylidene, tetrahydrofuran-oxy) may reduce membrane permeability. Benzamide increases lipophilicity.
Patent Compound 2: N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide Same as Compound 1 Pyrimidin-4-yl-amino Furan-2-carboxamide Terminal furan lacks methoxymethyl, likely reducing solubility. Linker pyrimidinyl-amino may alter binding kinetics.
Patent Compound 3: N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)thiophene-2-carboxamide Same as Compound 1 Pyrimidin-4-yl-amino Thiophene-2-carboxamide Thiophene (vs. furan) increases lipophilicity but may decrease metabolic stability.

Key Comparative Insights

  • Fluorine Substitution: The target compound’s 6,8-difluoro groups are absent in the patent analogs. Fluorination typically enhances metabolic stability by blocking oxidation sites, suggesting superior pharmacokinetics compared to non-fluorinated analogs .
  • Terminal Group Modulation: The methoxymethyl furan in the target compound likely improves solubility over Patent Compound 3’s thiophene (logP reduction) and Patent Compound 1’s benzamide (higher logP).
  • Linker Complexity: The patent compounds feature pyrimidinyl-amino linkers, which introduce additional hydrogen-bonding sites. This may enhance target affinity but could also increase molecular weight and reduce passive diffusion.

Research Findings and Implications

Fluorine Impact: Fluorinated quinoline derivatives often exhibit enhanced target engagement due to increased lipophilicity and membrane permeability. The target compound’s difluoro design may offer a balance between potency and metabolic stability.

Heterocyclic Terminal Groups :

  • Thiophene (Patent Compound 3) increases lipophilicity but may predispose the compound to cytochrome P450-mediated metabolism.
  • Methoxymethyl furan (Target Compound) introduces polarity without sacrificing permeability, a strategic advantage for oral bioavailability.

Linker Flexibility: The pyrimidinyl-amino linker in patent compounds suggests a focus on kinase inhibition (common in quinoline-pyrimidine hybrids), whereas the target compound’s simpler structure may prioritize ease of synthesis and pharmacokinetic optimization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.